N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline
Description
N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline (CAS: 1248035-43-9) is an organic compound featuring a 3,5-dimethylaniline moiety linked via a methylene group to a 1H-imidazole ring. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . The imidazole ring contributes electron-rich characteristics, while the dimethyl-substituted aniline group may influence solubility and steric interactions.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)15-8-12-13-3-4-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
InChI Key |
BCIIXJXVVTUPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=NC=CN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline typically involves the condensation of 3,5-dimethylaniline with an imidazole derivative. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and aldehydes .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of copper-catalyzed reactions has been reported to facilitate the synthesis of multisubstituted imidazoles . Additionally, solvent-free microwave-assisted synthesis has been explored to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is a chemical compound with potential applications in various scientific fields, especially in pharmaceuticals due to its structural features. The compound is characterized by a 1H-imidazole ring attached to a dimethylaniline moiety through a methylene bridge. Imidazole and aniline structures often possess significant biological activities.
Potential Applications
- Pharmaceuticals: N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is a candidate in pharmaceutical applications. The presence of the imidazole ring suggests that the compound may possess antimicrobial, antiviral, or anticancer properties.
N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline may possess antimicrobial, antiviral, or anticancer properties due to the presence of the imidazole ring, which is known for its biological relevance.
Chemical Reactivity and Synthesis
The reactivity of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline allows for various chemical transformations. The imidazole nitrogen can act as a nucleophile in reactions. Its synthesis can be achieved through multiple methods, highlighting its accessibility for synthetic chemists.
Related Research
- Neuroprotective Compounds: Research has shown that primary oxygen-glucose deprivation assays can identify neuroprotective compounds with potential therapeutic efficacy .
- Mushroom Tyrosinase Inhibition: Azo compounds with N, N-dimethylaniline groups have demonstrated potent mushroom tyrosinase inhibition .
- Anti-Alzheimer Agents: Rational drug design strategies have been used for developing multi-target-directed indole hybrids as anti-Alzheimer agents .
- Antibacterial activities: Synthesized compounds screened for their antibacterial activities against various bacteria strains .
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, leading to its antimicrobial and enzyme inhibitory effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
Key Observations :
- Schiff Base Analogues: Compounds like N-(nitrobenzylidene)-dimethylanilines () share the dimethylaniline backbone but replace the imidazole with a nitro-substituted Schiff base. These exhibit nonlinear optical (NLO) properties due to extended π-conjugation and electron-withdrawing nitro groups, enabling applications in photonics .
- Nitroimidazole Derivatives: highlights nitroimidazole-based structures synthesized via TDAE methodology.
- Imidazole-Containing Analogues : ’s dihydroimidazole derivative shares structural motifs with the target compound but includes a benzyl group, which may enhance lipid solubility or receptor binding in pharmacological contexts.
Optical and Electronic Properties
Optical Transparency and Absorption:
- Schiff Bases : Exhibit maximum one-photon absorption (OPA) wavelengths <450 nm , ensuring transparency in visible/near-IR regions . Computational studies (CI method, ab initio calculations) correlate their absorption profiles with electronic transitions in the nitro-aniline system.
- Target Compound: No direct OPA data is available, but the imidazole’s electron-donating nature may red-shift absorption compared to nitro-Schiff bases. Experimental validation is needed.
Nonlinear Optical (NLO) Behavior:
- Third-Order NLO Activity: ’s Schiff bases show non-zero second hyperpolarizabilities (γ), indicating microscopic third-order NLO responses. Computational models attribute this to delocalized π-electrons and nitro group polarization .
- Target Compound : The imidazole’s conjugated system could theoretically support NLO behavior, but absence of nitro groups may reduce hyperpolarizability. Direct computational or experimental data is lacking.
Biological Activity
N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is a compound that combines imidazole and aniline structures, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound features a 1H-imidazole ring attached to a 3,5-dimethylaniline moiety through a methylene bridge. This structural arrangement is crucial for its biological activity, as the imidazole ring is known for its ability to interact with various biological targets.
Antimicrobial Activity
Studies indicate that compounds containing imidazole and aniline structures often exhibit antimicrobial properties. For example, derivatives of similar compounds have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline | Staphylococcus aureus | 32 µg/mL |
| N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline | Escherichia coli | 64 µg/mL |
| N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline | Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The imidazole ring's presence in N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline suggests potential anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells by interacting with nuclear DNA and other cellular components. For instance, imidazole-based complexes have demonstrated superior cytotoxicity compared to traditional chemotherapeutics like cisplatin in various cancer cell lines .
Table 2: Cytotoxicity Data in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline | MCF-7 (breast cancer) | 79.9 |
| N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline | DLD-1 (colorectal cancer) | 57.4 |
The biological activity of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline can be attributed to several mechanisms:
- Nucleophilic Attack : The nitrogen atom in the imidazole ring can act as a nucleophile in various chemical reactions, facilitating interactions with biological macromolecules.
- Formation of Supramolecular Complexes : The ability of the imidazole ring to form complexes with metal ions enhances its biological activity through improved targeting and reduced resistance mechanisms .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis via mitochondrial pathways independent of p53 gene expression, suggesting that N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline may also exhibit this property .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline against breast and colorectal cancer cell lines. The results indicated significant cytotoxic effects with IC50 values lower than those observed for standard treatments like cisplatin .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial effects at relatively low concentrations .
Q & A
Q. What are the common synthetic routes for N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Routes :
- Buchwald-Hartwig Coupling : Aryl halides (e.g., 3,5-dimethylbromobenzene) can react with imidazole-derived amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos). Solvents like toluene or dioxane and bases such as Cs₂CO₃ are typically used .
- Imidazole Alkylation : React 3,5-dimethylaniline with 2-chloromethylimidazole under basic conditions (K₂CO₃ in DMF) at 80–100°C for 12–24 hours.
- Optimization :
- Temperature : Lower temperatures (e.g., 60°C) reduce side reactions but may slow kinetics.
- Catalyst Loading : 2–5 mol% Pd ensures efficiency without excess cost.
- Purification : Flash chromatography (silica gel, PE:EA = 100:1) effectively isolates the product .
Q. How is the molecular structure of this compound validated using crystallographic techniques, and what software tools are recommended?
Methodological Answer:
- Crystallographic Workflow :
- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation.
- Structure Solution : Employ direct methods (e.g., SHELXT) or dual-space algorithms (SHELXD) for phase determination .
- Refinement : SHELXL iteratively refines atomic positions and thermal parameters. Validate using R-factor convergence (<5%) and electron density maps .
- Validation Tools :
Q. What analytical techniques are essential for characterizing purity and confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., 3,5-dimethyl groups: δ 2.22 ppm, 12H) and imidazole proton environments (δ 6.6–7.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ values to theoretical masses (e.g., APCI mode, error <2 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data or unexpected bond lengths during structure determination?
Methodological Answer:
- Data Reassessment :
- Validation Protocols :
Q. How do structural modifications to the imidazole or aniline moieties affect biological activity, and how is this assessed?
Methodological Answer:
- Modification Strategies :
- Imidazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance coordination with metal ions or enzymes.
- Aniline Methylation : Adjust steric bulk (e.g., 2,6-dimethyl vs. 3,5-dimethyl) to modulate binding affinity.
- Assessment Methods :
Q. What are the mechanisms of toxicity for 3,5-dimethylaniline derivatives, and how can in vitro models be designed to assess this?
Methodological Answer:
- Mechanistic Pathways :
- In Vitro Models :
Q. How can computational methods predict the electronic properties of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline for materials science applications?
Methodological Answer:
- Density Functional Theory (DFT) :
- Software : Gaussian 16 or ORCA calculates HOMO/LUMO energies and charge distribution.
- Parameters : B3LYP/6-311+G(d,p) basis set optimizes geometry and evaluates redox potentials.
- Applications :
- Charge Transfer : Triarylamine-imidazole systems (similar to ) exhibit intramolecular electron transfer, relevant for OLEDs .
- Ligand Design : Simulate metal coordination (e.g., Zn²⁺) to assess suitability for catalytic frameworks.
Q. How should researchers address discrepancies in toxicity data across studies on aromatic amines like 3,5-dimethylaniline?
Methodological Answer:
- Data Reconciliation :
- Meta-Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
